molecular formula C24H26N2O2 B2904360 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 1904419-91-5

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2904360
CAS RN: 1904419-91-5
M. Wt: 374.484
InChI Key: FIJIWNNFYBJERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known as QTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. QTP belongs to the class of compounds known as piperidines, which are known to have a wide range of biological activities.

Scientific Research Applications

Ultrasound- and Microwave-Assisted Synthesis and Antimicrobial Activity

Compounds structurally related to "1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one" have been synthesized using ultrasound and microwave irradiation techniques. These methods have proven efficient for the preparation of quinoline derivatives with antimicrobial activity against both bacterial and fungal strains. This highlights the compound's potential in contributing to the development of new antimicrobials (Ashok et al., 2014).

Spermicidal and Microbicidal Agents

Quinoline derivatives have been synthesized and evaluated for their spermicidal and microbicidal activities. These studies indicate the potential of such compounds in reproductive health applications and the development of novel contraceptives (Pandey et al., 2012).

Antiproliferative Activities

Certain derivatives have shown significant antiproliferative activities, suggesting their potential use in cancer research. The ability of these compounds to bind to DNA and inhibit topoisomerases makes them candidates for developing dual topo I and topo II inhibitory agents, offering new avenues for cancer therapy (Tseng et al., 2010).

Antioxidant and Anti-inflammatory Activities

Novel piperazine analogues bearing quinoline moieties have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies underscore the potential therapeutic applications of such compounds in managing oxidative stress and inflammation (Al‐Ghorbani et al., 2015).

Anti-corrosion Performance

Derivatives of 8-hydroxyquinoline have demonstrated significant anti-corrosion effects on mild steel in acidic media. This suggests applications of similar compounds in material science, particularly in protecting metals against corrosion (Douche et al., 2020).

properties

IUPAC Name

3-(2-methylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-6-2-3-7-19(18)11-12-23(27)26-16-13-21(14-17-26)28-22-10-4-8-20-9-5-15-25-24(20)22/h2-10,15,21H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJIWNNFYBJERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one

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